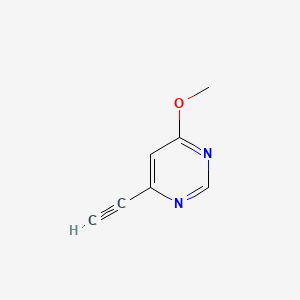

4-Ethynyl-6-methoxypyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

4-ethynyl-6-methoxypyrimidine |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-7(10-2)9-5-8-6/h1,4-5H,2H3 |

InChI Key |

MIUQTLKKLDJVRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=C1)C#C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation Techniques for 4 Ethynyl 6 Methoxypyrimidine

Mass Spectrometry for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of molecules without causing significant fragmentation. In the context of analyzing pyrimidine (B1678525) derivatives, ESI-MS is frequently coupled with liquid chromatography (LC) to separate compounds in a mixture before they enter the mass spectrometer. This LC-ESI-MS setup allows for the determination of molecular weights and can provide information about the purity of the sample.

Signal interference between structurally similar compounds, such as a parent drug and its metabolites, can be a challenge in LC-ESI-MS analysis, potentially affecting the accuracy of quantitative measurements. nih.gov The degree of this interference is often dependent on the concentration of the co-eluting analytes. nih.gov For accurate quantification, especially in complex biological matrices, it is crucial to evaluate and mitigate these matrix effects. nih.gov In a typical ESI-MS analysis of a substituted pyrimidine, the compound would be ionized, often forming a protonated molecule [M+H]⁺, and its mass-to-charge ratio (m/z) would be detected.

High-Resolution Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (HR-MALDI-MS)

While specific HR-MALDI-MS data for 4-Ethynyl-6-methoxypyrimidine is not available in the provided search results, this technique is a powerful tool for determining the precise molecular weight of a compound. It involves embedding the analyte in a crystalline matrix and irradiating it with a laser, leading to desorption and ionization. High-resolution measurements allow for the determination of the elemental composition of a molecule with a high degree of accuracy. For a compound like this compound, HR-MALDI-MS would provide a highly accurate mass measurement, confirming its elemental formula.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the electronic transitions within a molecule. uu.nl The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of electronic transitions occurring.

For pyrimidine derivatives, UV-Vis spectra are influenced by the substituents on the pyrimidine ring. In a study of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, both experimental and theoretical UV-Visible spectra were compared to understand its electronic properties. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and compare them with experimental data. researchgate.netscielo.org.za The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the aromatic pyrimidine ring and the ethynyl (B1212043) group. The methoxy (B1213986) group, being an auxochrome, would likely influence the position and intensity of these absorption bands.

| Technique | Application | Information Obtained |

| UV-Vis Spectroscopy | Analysis of electronic transitions | Wavelength of maximum absorption (λmax), information on conjugation |

| TD-DFT | Theoretical prediction of electronic spectra | Comparison with experimental data, assignment of electronic transitions |

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has been electronically excited. Compounds with extended π-systems and some degree of structural rigidity often exhibit fluorescence. The study of the fluorescence and luminescence of pyrimidine derivatives can reveal information about their excited state dynamics and potential applications in areas such as sensing and imaging. While specific fluorescence data for this compound was not found, the presence of the aromatic pyrimidine ring and the ethynyl group suggests the possibility of fluorescent behavior. The methoxy group could also modulate the fluorescence quantum yield and emission wavelength.

X-ray Diffraction Studies for Crystal Structure Determination

While a specific crystal structure for this compound is not detailed in the provided results, studies on related pyrimidine derivatives provide valuable insights into the expected structural features. For instance, the crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals the conformation of the pyrimidine ring and the orientation of the substituted phenyl ring. nih.gov In this particular structure, the pyrimidine ring adopts a sofa conformation. nih.gov Similarly, the crystal structure of 2,4-bis(4-methoxyphenoxy)pyrimidine shows that the phenyl rings are nearly perpendicular to the pyrimidine ring. sci-hub.se

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds with a high degree of accuracy. physchemres.org The optimization process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For a molecule like 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully employed to determine its optimized structure. physchemres.org This process is crucial as the optimized geometry serves as the basis for all subsequent computational analyses. materialsciencejournal.org

For this compound, a similar DFT approach would be employed. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. While specific values for the title compound are not available, representative bond lengths for a pyrimidine ring, as determined by DFT calculations on similar molecules, are presented in the table below.

Table 1: Representative Optimized Bond Lengths in a Substituted Pyrimidine Ring (Angstrom, Å)

| Bond | Representative Length (Å) |

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

| Data is illustrative and based on typical values for pyrimidine derivatives. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. materialsciencejournal.org

In a study of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the HOMO-LUMO energy gap was calculated using DFT. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the ethynyl group, while the LUMO would also be distributed over the pyrimidine ring. The presence of the electron-donating methoxy group and the electron-withdrawing ethynyl group would influence the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies (electron Volts, eV)

| Orbital | Representative Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| ΔE | 4.5 to 5.5 |

| Data is illustrative and based on typical values for substituted pyrimidines. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The ethynyl group would also exhibit a region of negative potential associated with the triple bond. The hydrogen atoms of the methoxy group and the pyrimidine ring would show positive potential. The MEP surface provides a clear, intuitive picture of the molecule's electrostatic landscape. researchgate.netreadthedocs.io

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. It is a powerful tool for visualizing chemical bonds and lone pairs in a chemically intuitive manner. For this compound, an ELF analysis would clearly delineate the covalent bonds within the pyrimidine ring, the C-C and C-H bonds of the substituents, and the lone pairs on the nitrogen and oxygen atoms.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. These functions indicate the change in electron density at a particular point when an electron is added or removed. By calculating the Fukui functions, one can predict the sites for nucleophilic attack (where an electron is added to the LUMO) and electrophilic attack (where an electron is removed from the HOMO).

Intermolecular charge transfer is a key process in many chemical and biological systems. Computational methods can be used to study the transfer of electronic charge between molecules upon interaction. For this compound, understanding its potential for intermolecular charge transfer is important for predicting its behavior in different chemical environments, such as in solution or in the solid state. These interactions are crucial in the formation of molecular complexes and can significantly influence the material's properties.

Prediction of Spectroscopic Parameters and Vibrational Analysis

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra.

For a molecule like this compound, a DFT-based vibrational analysis would predict the frequencies and intensities of its fundamental vibrational modes. nih.govnih.gov This information is critical for the interpretation of experimental spectra and for the structural characterization of the compound. The calculated vibrational frequencies are often scaled to better match experimental values. nih.gov

A detailed vibrational analysis of the related molecule 3-chloro-6-methoxypyridazine (B157567) has been performed using DFT calculations, providing a basis for understanding the vibrational modes of similar structures. nih.gov Key vibrational modes for this compound would include the stretching vibrations of the C≡C and C-H bonds of the ethynyl group, the C-O and C-H bonds of the methoxy group, and the various stretching and bending modes of the pyrimidine ring.

Table 3: Predicted Major Vibrational Frequencies (wavenumber, cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C≡C Stretch (Ethynyl) | 2100 - 2200 |

| ≡C-H Stretch (Ethynyl) | 3250 - 3350 |

| C-O Stretch (Methoxy) | 1200 - 1300 |

| Pyrimidine Ring Stretching | 1400 - 1600 |

| C-H Bending (out-of-plane) | 700 - 900 |

| Data is illustrative and based on typical values for the specified functional groups and pyrimidine derivatives. |

Synthetic Methodologies for 4 Ethynyl 6 Methoxypyrimidine and Its Derivatives

Direct Synthesis of 4-Ethynyl-6-methoxypyrimidine

The direct introduction of an ethynyl (B1212043) group onto the pyrimidine (B1678525) core is a primary focus in the synthesis of this compound. This is typically achieved by reacting a pyrimidine precursor, such as 4-chloro-6-methoxypyrimidine (B185298) or 4-iodo-6-methoxypyrimidine, with a source of the ethynyl anion or its synthetic equivalent.

Strategies Involving Ethynylmagnesium Bromide

The use of Grignard reagents, such as ethynylmagnesium bromide, represents a classical and direct approach for forming carbon-carbon bonds. sigmaaldrich.comorgsyn.org In this context, the synthesis would involve the nucleophilic attack of the ethynyl anion from the Grignard reagent on an electrophilic pyrimidine ring.

The proposed reaction would proceed as follows: 4-halo-6-methoxypyrimidine (where the halogen is typically chlorine or iodine) is treated with ethynylmagnesium bromide in an appropriate solvent, such as tetrahydrofuran (THF). The ethynylmagnesium bromide, prepared from acetylene and a suitable Grignard reagent like ethylmagnesium bromide, acts as a potent nucleophile. orgsyn.org The reaction mechanism involves the substitution of the halide on the pyrimidine ring with the ethynyl group. While this method is straightforward, its application can sometimes be limited by side reactions or the need for carefully controlled, anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. orgsyn.org The reactivity of ethynylmagnesium halides can be harnessed for the creation of various alkynyl-substituted compounds. nih.gov

Sonogashira Cross-Coupling Approaches to Ethynylpyrimidines

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgmdpi.com This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes and is carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org

The general scheme for a Sonogashira reaction is: R¹-X + H-≡-R² → R¹-≡-R² Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² can be a variety of substituents. wikipedia.org

The Sonogashira reaction is fundamentally a palladium-catalyzed process. iucr.orgorganic-chemistry.org The catalytic cycle involves several key steps. Initially, a palladium(0) complex is generated in situ. This active catalyst undergoes oxidative addition with the aryl or vinyl halide (e.g., 4-iodo-6-methoxypyrimidine) to form a Pd(II) intermediate. libretexts.org This intermediate then reacts with a copper acetylide species in a step called transmetalation, leading to a palladium-alkynyl complex. The final step is reductive elimination, which yields the desired product (this compound) and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgiucr.org The choice of palladium source and ligands can significantly influence the reaction's efficiency. semanticscholar.org

A hallmark of the traditional Sonogashira reaction is the use of a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.orgmdpi.com The role of the copper is to facilitate the formation of a copper(I) acetylide intermediate from the terminal alkyne and the amine base. youtube.com This copper acetylide is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the palladium(II) complex. libretexts.org This co-catalytic cycle increases the reaction rate and allows the process to occur under milder conditions than palladium-only systems. wikipedia.org However, the presence of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere. wikipedia.org Consequently, copper-free Sonogashira variations have also been developed. wikipedia.orgorganic-chemistry.org

The success of a Sonogashira coupling hinges on the careful optimization of several parameters. Key variables include the choice of palladium catalyst and ligands, the copper co-catalyst, the base, the solvent, and the reaction temperature.

| Parameter | Common Choices and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. The choice depends on the reactivity of the substrates. |

| Copper Co-catalyst | CuI is the most common choice. |

| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used to deprotonate the alkyne. |

| Solvent | Aprotic polar solvents like DMF, acetonitrile, or THF are commonly employed. |

| Temperature | Reactions are often run at room temperature but may require heating for less reactive halides. |

For the synthesis of substituted pyrimidines, specific conditions have been developed. For instance, the reaction of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with aryl iodides has been achieved in excellent yields using a Pd-Cu catalyst system in acetonitrile at room temperature. researchgate.net

Desilylation Reactions for Terminal Alkynes

In many synthetic strategies, it is advantageous to use a terminal alkyne that is "protected" with a bulky silyl group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. This prevents unwanted side reactions, particularly the Glaser homocoupling. nih.gov After the Sonogashira coupling is complete, the silyl group must be removed to yield the terminal alkyne.

This deprotection, or desilylation, is typically achieved under mild conditions. nih.gov Common methods for removing silyl groups include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic or acidic conditions. gelest.commdpi.com For example, the smooth desilylation of terminal acetylenic TMS groups can be accomplished selectively using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The choice of desilylation reagent and conditions depends on the stability of the rest of the molecule and the specific silyl group used. gelest.comresearchgate.net

The two-step sequence of Sonogashira coupling with a silyl-protected alkyne followed by desilylation provides a reliable and high-yielding route to terminal alkynes like this compound.

| Silyl Group | Common Deprotection Reagents |

| TMS (Trimethylsilyl) | K₂CO₃ in methanol, TBAF in THF, DBU |

| TIPS (Triisopropylsilyl) | TBAF in THF (often requires longer reaction times or heating) |

| TBS/TBDMS (tert-Butyldimethylsilyl) | TBAF in THF, acidic conditions (e.g., p-toluenesulfonic acid in methanol) gelest.com |

Synthesis of Functionalized Pyrimidine Derivatives via this compound Precursors

The utility of this compound as a precursor in organic synthesis lies in the high reactivity and versatility of its terminal alkyne (ethynyl) group. This functional group serves as a powerful handle for introducing a wide array of molecular fragments onto the pyrimidine scaffold through various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the pyrimidine ring can also influence the reactivity of the alkyne, making it a valuable building block for creating diverse and complex pyrimidine derivatives.

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, stereospecificity, and broad substrate scope. researchgate.netwikipedia.orgnih.gov

In this strategy, the ethynylpyrimidine would react with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst to yield highly stable 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov This method provides a robust and modular approach to append diverse functional groups (R) to the pyrimidine ring, including alkyl chains, aryl groups, carbohydrates, peptides, and fluorescent tags. The reaction is typically high-yielding and tolerant of a wide range of functional groups, making it a powerful tool for generating libraries of novel pyrimidine derivatives for various applications. nih.gov

Table 1: Potential Functionalization of this compound via CuAAC Click Chemistry

| Reactant (Organic Azide) | 'R' Group | Resulting Functionalized Pyrimidine Derivative |

|---|---|---|

| Benzyl Azide (B81097) | Benzyl | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-methoxypyrimidine |

| Azidoacetic acid ethyl ester | Ethyl Acetate | Ethyl 2-(4-(6-methoxypyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)acetate |

| 1-Azido-4-fluorobenzene | 4-Fluorophenyl | 4-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-6-methoxypyrimidine |

| 3-Azidopropan-1-ol | 3-Hydroxypropyl | 3-(4-(6-Methoxypyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

The development of novel synthetic routes for pyrimidine analogs logically begins with the synthesis of the this compound precursor itself. The most prominent and widely used method for forming a bond between an sp²-hybridized carbon (of an aryl or vinyl group) and an sp-hybridized carbon (of a terminal alkyne) is the Sonogashira cross-coupling reaction. wikipedia.orgnih.govorganic-chemistry.org

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgyoutube.com To synthesize this compound, a suitable precursor would be a halogenated methoxypyrimidine, such as 4-chloro-6-methoxypyrimidine or 4-iodo-6-methoxypyrimidine. The reactivity of the halide typically follows the order I > Br > Cl. youtube.com

The reaction would couple the halogenated pyrimidine with a protected or unprotected alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection if necessary. wikipedia.org The use of TMSA is common as it is a liquid and prevents over-reaction. wikipedia.org This methodology provides a direct and efficient pathway to the target ethynylpyrimidine, which can then be used in subsequent functionalization steps as described previously. The Sonogashira reaction is valued for its mild reaction conditions and tolerance of various functional groups, making it a key strategy in modern organic synthesis. wikipedia.orgmdpi.com

Table 2: Proposed Synthesis of this compound via Sonogashira Coupling

| Pyrimidine Precursor | Alkyne Source | Key Reagents | Product |

|---|---|---|---|

| 4-Chloro-6-methoxypyrimidine | Trimethylsilylacetylene (TMSA) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | 4-((Trimethylsilyl)ethynyl)-6-methoxypyrimidine |

| 4-((Trimethylsilyl)ethynyl)-6-methoxypyrimidine | N/A (Deprotection Step) | Base (e.g., K₂CO₃) in Methanol or Fluoride source (e.g., TBAF) | This compound |

Chemical Reactivity and Transformation Pathways of 4 Ethynyl 6 Methoxypyrimidine

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. These features are the basis for its participation in nucleophilic additions, oxidations, reductions, and cycloaddition reactions.

While classic nucleophilic substitution is not characteristic of alkynes, the ethynyl group on the pyrimidine (B1678525) ring is susceptible to nucleophilic addition reactions. The electron-withdrawing nature of the pyrimidine core polarizes the triple bond, making it electrophilic and thus receptive to attack by nucleophiles. This reactivity is analogous to a Michael addition.

For instance, the reaction with thiols, amines, or other soft nucleophiles can proceed to yield substituted vinylpyrimidines. The regioselectivity of the addition is typically governed by the electronic influence of the pyrimidine ring, with the nucleophile adding at the β-carbon of the ethynyl group. Such reactions are often catalyzed by a base, which can either deprotonate the nucleophile to increase its reactivity or, in some cases, interact with the alkyne itself.

| Reactant | Nucleophile | Typical Conditions | Product Type |

| 4-Ethynyl-6-methoxypyrimidine | Thiol (R-SH) | Base (e.g., NaOEt), EtOH | (E/Z)-4-(2-(Alkylthio)vinyl)-6-methoxypyrimidine |

| This compound | Amine (R₂NH) | Heat or catalyst | (E/Z)-4-(2-(Dialkylamino)vinyl)-6-methoxypyrimidine |

This table represents plausible transformations based on general principles of alkyne chemistry; specific experimental data for this compound was not available in the search results.

The ethynyl group can be oxidatively cleaved to produce a carboxylic acid at the C4 position of the pyrimidine ring. This transformation is a powerful method for introducing a carboxyl group, which can serve as a synthetic handle for further derivatization, such as amidation or esterification.

Strong oxidizing agents are typically required for this process. A common method is ozonolysis followed by an oxidative workup. Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) under controlled conditions can also effect the cleavage of the triple bond to yield the corresponding pyrimidine-4-carboxylic acid.

| Reactant | Oxidizing Agent | Typical Conditions | Product |

| This compound | 1. O₃ (Ozone)2. H₂O₂ (Hydrogen Peroxide) | 1. CH₂Cl₂, -78 °C2. Oxidative workup | 6-Methoxypyrimidine-4-carboxylic acid |

| This compound | KMnO₄ | Basic solution, heat | 6-Methoxypyrimidine-4-carboxylic acid |

This table outlines expected outcomes from standard oxidative cleavage reactions of alkynes applied to the target structure.

The carbon-carbon triple bond of the ethynyl group can be selectively reduced to either a double bond (vinyl group) or a single bond (ethyl group) using catalytic hydrogenation. The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions. tcichemicals.com

Complete reduction to 4-ethyl-6-methoxypyrimidine can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. tcichemicals.com For a partial, stereoselective reduction to the corresponding (Z)-alkene (4-vinyl-6-methoxypyrimidine), a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is employed. tcichemicals.com This selectivity arises because the poisoned catalyst is less reactive and disfavors the further reduction of the initially formed alkene.

| Desired Product | Catalyst | Typical Conditions | Resulting Moiety |

| 4-Ethyl-6-methoxypyrimidine | Palladium on Carbon (Pd/C) | H₂ (1 atm), RT, Methanol | Ethyl group |

| (Z)-4-Vinyl-6-methoxypyrimidine | Lindlar's Catalyst | H₂ (1 atm), RT, Hexane | (Z)-Vinyl group |

As a terminal alkyne, the ethynyl group is an excellent participant in cycloaddition reactions. Among the most significant of these is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. wikipedia.orgnih.gov

Reacting this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, will yield the 1,4-disubstituted triazole derivative exclusively. wikipedia.org This reaction provides a robust and versatile method for linking the pyrimidine core to a wide variety of other molecules.

| Reactants | Catalyst System | Typical Conditions | Product Type |

| This compound, Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, RT | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl))-6-methoxypyrimidine |

| This compound, Phenyl Azide | CuI | THF, Base (e.g., DIPEA) | 4-((1-Phenyl-1H-1,2,3-triazol-4-yl))-6-methoxypyrimidine |

Reactivity of the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with leaving groups such as halogens, is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds directly on the heterocyclic core.

To utilize cross-coupling on the pyrimidine core, a precursor such as 4-chloro-6-methoxypyrimidine (B185298) would be used. The chlorine atom serves as a leaving group that can be replaced by various organic fragments using a palladium catalyst. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the halo-pyrimidine with an organoboron reagent, such as a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents. libretexts.orgnih.govnih.govresearchgate.netorganic-chemistry.org The reaction is performed in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction introduces an alkyne substituent onto the pyrimidine ring by coupling the halo-pyrimidine with a terminal alkyne. nih.govnih.govwikipedia.orgcapes.gov.brorganic-chemistry.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides an alternative route to synthesizing ethynyl-substituted pyrimidines.

| Reaction Name | Pyrimidine Substrate | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

| Suzuki-Miyaura nih.govresearchgate.net | 4-Chloro-6-methoxypyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 4-Methoxy-6-phenylpyrimidine |

| Suzuki-Miyaura nih.gov | 4-Chloro-6-methoxypyrimidine | Thiophene-2-boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90 °C | 4-Methoxy-6-(thiophen-2-yl)pyrimidine |

| Sonogashira nih.govwikipedia.org | 4-Chloro-6-methoxypyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 4-Methoxy-6-(phenylethynyl)pyrimidine |

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

The synthesis of this compound can be logically achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly when activated by electron-withdrawing groups. Halogens, such as chlorine, are effective leaving groups in these reactions.

A primary synthetic route to introduce the ethynyl group at the C4 position of a pyrimidine ring is the Sonogashira coupling reaction. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org For the synthesis of this compound, a plausible precursor would be 4-chloro-6-methoxypyrimidine.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). nih.govwikipedia.org The amine base deprotonates the terminal alkyne to form a copper acetylide. Concurrently, the palladium catalyst undergoes oxidative addition with the aryl halide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active palladium catalyst. wikipedia.org

In the specific context of synthesizing this compound, a protected alkyne such as (trimethylsilyl)acetylene is often used to prevent undesired side reactions. researchgate.net The trimethylsilyl (B98337) (TMS) group can be readily removed under mild basic or fluoride-mediated conditions after the coupling reaction.

Table 1: Representative Conditions for Sonogashira Coupling

| Component | Example | Role |

| Aryl Halide | 4-Chloro-6-methoxypyrimidine | Electrophile |

| Alkyne | (Trimethylsilyl)acetylene | Nucleophile precursor |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine | Activates alkyne, neutralizes HX |

| Solvent | THF, DMF, or Toluene | Reaction medium |

It is important to note that the reactivity of the halogen at different positions on the pyrimidine ring can vary. For instance, in di- or tri-halogenated pyrimidines, the regioselectivity of the substitution is influenced by the electronic environment of each carbon-halogen bond. The presence of the methoxy (B1213986) group at C6 in the precursor would influence the reactivity at the C4 position.

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The SRN1 (substitution radical-nucleophilic unimolecular) mechanism offers an alternative pathway for nucleophilic substitution on aromatic and heteroaromatic systems, particularly those that are unreactive under standard SNAr conditions. acs.orgwikipedia.org This reaction proceeds through a radical chain mechanism involving radical anion intermediates. wikipedia.orgyoutube.com

The key steps in an SRN1 reaction are:

Initiation: An electron is transferred to the aromatic substrate to form a radical anion.

Propagation: The radical anion fragments to form an aryl radical and a halide anion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting material to continue the chain.

Termination: The radical chain is terminated through various processes, such as the combination of two radicals. wikipedia.org

Research has demonstrated that halogenated pyrimidines can undergo SRN1 reactions. acs.org While direct evidence for the involvement of this compound in SRN1 reactions is not extensively documented, the general reactivity patterns of pyrimidine derivatives suggest its potential participation. The electron-withdrawing nature of the pyrimidine ring can stabilize the intermediate radical anion, making it a plausible substrate for such transformations.

The nucleophiles in SRN1 reactions are typically potent and can include enolates, thiolates, and certain carbanions. wikipedia.org The reaction can be initiated by various methods, including photostimulation, solvated electrons in liquid ammonia, or electrochemical means.

Table 2: Comparison of SNAr and SRN1 Mechanisms

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Radical-Nucleophilic Substitution (SRN1) |

| Intermediate | Meisenheimer complex (anionic σ-complex) | Radical anion |

| Leaving Group | Good leaving group required (e.g., halide) | Good leaving group required (e.g., halide) |

| Activating Groups | Strong electron-withdrawing groups required | Not strictly necessary |

| Nucleophile | Strong nucleophiles | Strong nucleophiles/electron donors |

| Initiation | Spontaneous reaction | Requires an initiator (e.g., light, e⁻ donor) |

The presence of the ethynyl group on the pyrimidine ring could potentially influence the course of an SRN1 reaction, either by participating in subsequent reactions or by affecting the stability of the radical intermediates.

Role as a Synthetic Building Block in Organic Synthesis

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science due to their presence in a vast array of biologically active compounds and functional materials. beilstein-journals.orgnih.govgrowingscience.com The incorporation of an ethynyl group, as in this compound, further enhances its utility as a synthetic building block. The alkyne moiety is a versatile functional group that can participate in a wide range of chemical transformations.

The ethynyl group can be utilized in various reactions, including:

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, which are valuable linkers in drug discovery and bioconjugation.

Further Cross-Coupling Reactions: The alkyne can participate in further Sonogashira or other cross-coupling reactions to construct more complex conjugated systems.

Hydration: The alkyne can be hydrated to form a methyl ketone.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane).

The pyrimidine core itself offers sites for further functionalization. The methoxy group can potentially be displaced by other nucleophiles under certain conditions, or it can be demethylated to the corresponding pyrimidone.

The combination of the pyrimidine ring, a known pharmacophore, with the versatile ethynyl group makes this compound a valuable scaffold for the synthesis of novel compounds with potential applications in various fields. For instance, ethynyl-containing nucleoside analogues have shown significant anti-HIV activity. nih.gov The structural motif of a substituted pyrimidine is also found in numerous neuraminidase inhibitors and other antiviral agents. nih.gov

Table 3: Potential Synthetic Transformations of this compound

| Reagent(s) | Transformation | Product Type |

| Organic Azide, Cu(I) catalyst | Azide-Alkyne Cycloaddition | Triazole-substituted pyrimidine |

| Aryl Halide, Pd/Cu catalyst | Sonogashira Coupling | Di-alkyne or Aryl-alkyne |

| H₂O, H₂SO₄, HgSO₄ | Alkyne Hydration | Acetylpyrimidine |

| H₂, Lindlar's catalyst | Partial Hydrogenation | Vinylpyrimidine |

| H₂, Pd/C | Full Hydrogenation | Ethylpyrimidine |

Spectroscopic and Structural Analysis of this compound

The comprehensive characterization of novel chemical compounds is fundamental to advancing chemical science. This compound, a substituted pyrimidine, is one such compound whose structural and electronic properties are of interest. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and bonding of such compounds. This article details the application of vibrational spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry in the structural analysis of this compound.

Computational Chemistry and Theoretical Modeling of 4 Ethynyl 6 Methoxypyrimidine

Computational chemistry and theoretical modeling provide powerful tools to investigate the intrinsic properties of molecules like 4-Ethynyl-6-methoxypyrimidine, offering insights that complement experimental findings. These methods allow for the exploration of electronic structure, optical behavior, and potential as a ligand in biological systems.

Applications of 4 Ethynyl 6 Methoxypyrimidine in Advanced Materials and Organic Synthesis

Development of Functional Organic Materials

Supramolecular Assemblies and Self-Assembling Properties

The molecular architecture of 4-ethynyl-6-methoxypyrimidine provides it with the necessary functionalities to participate in the formation of ordered, non-covalently bonded superstructures known as supramolecular assemblies. The self-assembly of molecules is driven by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Pyrimidine (B1678525) derivatives, in particular, are well-documented for their capacity to form such assemblies. nih.govacs.orgnih.gov

The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the ethynyl (B1212043) group can serve as a hydrogen bond donor. This donor-acceptor relationship facilitates the formation of one- and two-dimensional networks. nih.gov For instance, studies on related nitrosopyrimidine compounds have shown that molecules can be linked into chains or sheets through a combination of N-H···O, C-H···O, and N-H···N hydrogen bonds. nih.gov The planar nature of the pyrimidine ring is conducive to π-π stacking interactions, where the aromatic rings align face-to-face or face-to-edge, further stabilizing the supramolecular structure.

The self-assembly of pyrimidine-containing molecules at solid-liquid interfaces can lead to the spontaneous formation of two-dimensional monolayers. nih.gov The structure and stability of these assemblies are dictated by the specific functional groups attached to the pyrimidine core. In the case of this compound, the interplay between the electron-withdrawing ethynyl group and the electron-donating methoxy (B1213986) group influences the electronic distribution within the aromatic ring, which in turn modulates the strength and geometry of the intermolecular interactions. This capacity for controlled self-assembly makes such compounds candidates for applications in nanotechnology and the development of functional surfaces. acs.org

Amphiphilic molecules containing a pyrimidine core have been shown to self-assemble into nano-aggregates like micelles and vesicles in aqueous solutions. acs.orgresearchgate.net These structures are thermodynamically stable above a certain concentration, known as the critical aggregation concentration (CAC). acs.org While this compound itself is not an amphiphile, its core structure is a key component in designing more complex molecules with specific self-assembling behaviors for applications in areas like drug delivery. nih.govresearchgate.net

Charge Transport Materials

The electronic properties of pyrimidine derivatives, particularly those featuring π-conjugated systems like an ethynyl group, make them promising candidates for use in charge transport materials. The extended π-system allows for the delocalization of electrons, which is a prerequisite for electrical conductivity. Research into purine (B94841) and pyrimidine compounds has revealed that they can exhibit semiconducting properties. opastpublishers.com

Coordination polymers incorporating pyrimidine-based ligands have demonstrated significant electrical conductivity. nih.gov For example, copper(I) coordination polymers with pyrimidine-2-thione ligands have shown excellent conductivity values at room temperature. nih.gov This suggests that integrating the pyrimidine scaffold into larger, ordered polymeric or metal-organic frameworks is a viable strategy for creating conductive materials.

More specifically, the 2-ethynylpyrimidine (B1314018) ligand has been used to synthesize emissive gold(I) and platinum(II) complexes. mdpi.comdoaj.org The luminescent properties of these metal complexes are tuned by the electron density of the alkynyl ligand. mdpi.com The use of an electron-deficient heterocycle like ethynylpyrimidine provides a method to blue-shift the emission of transition metal compounds. mdpi.comdoaj.org For example, the platinum complex tbpyPt(C₂pym)₂ shows a blue-shifted emission compared to its pyridine (B92270) analogue, indicating that the pyrimidine core effectively modulates the electronic and optical properties of the material. mdpi.comdoaj.org Furthermore, gold(I) complexes with ethynylpyrimidine, such as Ph₃PAuC₂pym, can form dinuclear structures with aurophilic (Au-Au) bonding interactions, which can influence the material's photophysical properties. mdpi.comdoaj.org These characteristics are highly relevant for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 1: Photophysical Properties of an Ethynylpyrimidine-containing Metal Complex

| Compound | Emission λmax | Notes |

|---|---|---|

| tbpyPt(C₂pym)₂ | 512 nm | Emission is blue-shifted compared to the 2-ethynylpyridine (B158538) equivalent, demonstrating the effect of the pyrimidine ring. mdpi.comdoaj.org |

| Ph₃PAuC₂pym | 434 nm | Exhibits aurophilic bonding in its crystalline state. mdpi.com |

| Cy₃PAuC₂pym | 435 nm | Emission intensity increases significantly upon purging with argon. mdpi.com |

Data sourced from studies on transition metal complexes containing the 2-ethynylpyrimidine ligand.

Role as a Privileged Scaffold in Drug Discovery

The pyrimidine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov This term describes molecular frameworks that can bind to a range of different biological targets, making them exceptionally useful starting points for drug discovery. mdpi.com The pyrimidine core is a fundamental component of natural biomolecules like the nucleobases uracil (B121893), thymine, and cytosine, allowing pyrimidine-based drugs to readily interact with enzymes and other biological components within the cell. nih.gov

The versatility of the pyrimidine scaffold is demonstrated by the large number of FDA-approved drugs that incorporate this motif. nih.govresearchgate.net These drugs exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.govorientjchem.org The significance of the pyrimidine scaffold lies in its ability to be readily modified at positions 2, 4, 5, and 6, allowing chemists to create extensive libraries of compounds with diverse structural and electronic properties. nih.gov This structural flexibility enables the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov For example, 4,6-disubstituted pyrimidines have been identified as having anti-protozoal and anti-inflammatory activities. researchgate.net

The development of inhibitors for ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer, has utilized pyrimidine-based derivatives. nih.gov Similarly, fused heterocyclic systems like thiazolo[4,5-d]pyrimidines, which are analogues of purines, have been developed as antagonists for various receptors and inhibitors for enzymes implicated in a range of diseases. nih.gov This consistent success across numerous therapeutic areas solidifies the status of pyrimidine as a cornerstone scaffold for the development of novel therapeutic agents. tandfonline.comekb.eg

Scaffold-Based Drug Design and De Novo Generation

Scaffold-based drug design is a powerful strategy that leverages the known biological relevance of a core structure, such as this compound, to generate new drug candidates. This approach involves retaining the core scaffold while systematically modifying its peripheral functional groups to optimize interactions with a specific biological target. The pyrimidine scaffold is particularly well-suited for this, as its various positions can be functionalized to explore the chemical space around the core. nih.govtandfonline.com

De novo drug design, or the creation of novel molecular structures from scratch, increasingly employs computational and artificial intelligence (AI) methods. nih.gov In this context, a privileged scaffold like pyrimidine can serve as a foundational building block. Machine learning models, such as chemical language models (CLMs), can be trained on vast libraries of known molecules to learn the "rules" of chemical syntax and semantics. youtube.com These models can then generate new molecules based on a given scaffold, exploring novel and synthesizable chemical entities that possess desired properties. nih.gov

One such advanced method, DeepScaffold, uses convolutional neural networks (CNNs) to generate molecules based on a defined scaffold, which can range from a simple cyclic skeleton to a more complex core with specified side-chain properties. nih.gov This approach generalizes the chemical rules for adding atoms and bonds to a given framework, like this compound, to produce novel compounds. nih.gov The dependency of certain cancers on the de novo pyrimidine biosynthesis pathway further highlights the therapeutic potential of designing drugs that target this metabolic process. nih.govbiorxiv.org By using the pyrimidine core as a starting point for de novo generation, researchers can efficiently explore new regions of chemical space to find potent and selective drug candidates. youtube.com

Diversification and Optimization of Bioactive Scaffolds

Once a bioactive scaffold like this compound is identified, the next critical step in drug discovery is its diversification and optimization. This process involves the synthesis of a library of analogues where different chemical groups are systematically introduced at various positions on the scaffold. The goal is to improve biological activity, selectivity, and drug-like properties such as solubility and metabolic stability. nih.govnih.gov

The pyrimidine scaffold is highly amenable to such diversification. nih.govtandfonline.com For example, in the development of bone anabolic agents, a library of 31 pyrimidine derivatives was synthesized and evaluated, leading to the identification of a lead compound that was 40,000 times more potent than the initial hit after optimization. nih.gov This optimization involved modifying substituents on the pyrimidine ring, demonstrating that small changes can lead to significant gains in efficacy. nih.gov Similarly, late-stage functionalization techniques allow for the rapid diversification of complex molecules containing a recurring scaffold, enabling the exploration of structure-activity relationships (SAR). nih.gov

Structure-activity relationship studies are central to the optimization process. nih.gov By comparing the biological activities of the different analogues, researchers can deduce which chemical modifications are beneficial or detrimental. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives designed as PIM-1 kinase inhibitors, substitutions on the fused ring system led to compounds with potent cytotoxicity against cancer cells. rsc.org The optimization of pyrimidine-based inhibitors of ABC transporters, which contribute to multidrug resistance in cancer, is another area where scaffold diversification has been crucial for developing potent modulators. nih.gov This iterative process of synthesis, biological testing, and SAR analysis is fundamental to transforming a promising scaffold into a viable drug candidate.

Future Directions and Emerging Research Avenues for 4 Ethynyl 6 Methoxypyrimidine Research

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The future of 4-Ethynyl-6-methoxypyrimidine research will heavily rely on the development of sophisticated synthetic methodologies, particularly in the realm of asymmetric synthesis. The creation of chiral derivatives is paramount for enhancing biological specificity and reducing off-target effects. mdpi.comnih.govfrontiersin.org

Key future research areas include:

Chiral Catalysis: The application of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, will be instrumental in achieving enantioselective additions to the ethynyl (B1212043) group. nih.govfrontiersin.org This could lead to the synthesis of chiral propargyl alcohols or amines, which are valuable precursors for more complex molecules.

Stereoselective Cyclizations: The ethynyl group offers a gateway to various stereoselective cyclization reactions. Future work will likely focus on developing methods for diastereoselective and enantioselective intramolecular and intermolecular cycloadditions, leading to the formation of novel fused heterocyclic systems with defined stereochemistry.

Enzyme-Catalyzed Reactions: Biocatalysis presents a green and highly selective alternative for the synthesis of chiral molecules. frontiersin.org The use of enzymes, either isolated or in whole-cell systems, to perform stereoselective transformations on this compound or its derivatives is a promising avenue for producing enantiopure compounds.

These advancements will not only provide access to a wider range of structurally diverse and stereochemically defined molecules but also pave the way for a deeper understanding of their structure-activity relationships.

Integration into Combinatorial Chemistry Libraries

The structural scaffold of this compound is ideally suited for inclusion in combinatorial chemistry libraries, a powerful tool for modern drug discovery. nih.govresearchgate.net The presence of multiple reaction sites allows for the rapid generation of a vast number of diverse compounds.

Future efforts in this area will likely involve:

DNA-Encoded Libraries (DELs): The use of DNA-encoding technology with this compound as a core scaffold will enable the synthesis and screening of massive libraries containing millions to billions of unique compounds. nih.gov The sequential and site-selective modification of the pyrimidine (B1678525) ring and the ethynyl group can be recorded by a unique DNA tag, facilitating the identification of hits against a wide range of biological targets. nih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies will be employed to explore a broad chemical space around the this compound core. This involves using a variety of synthetic transformations to generate compounds with diverse skeletons and functional groups, increasing the probability of discovering novel biological activities.

Fragment-Based Library Design: The this compound core can serve as a starting point for fragment-based drug discovery. Libraries of small molecules incorporating this scaffold can be screened for weak binding to a target protein. Hits can then be optimized and grown into more potent lead compounds.

The integration of this compound into these high-throughput platforms will significantly accelerate the identification of new drug candidates.

Exploration of Novel Biological Targets and Therapeutic Areas

While pyrimidine derivatives are well-known for their anticancer and antimicrobial properties, the unique structure of this compound opens the door to exploring a wider range of biological targets and therapeutic indications. gsconlinepress.comnih.govnih.gov

Emerging research will likely focus on:

Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. nih.govacs.org Future studies will aim to design and synthesize derivatives of this compound that can selectively target specific kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The ethynyl group can be utilized to form covalent bonds with specific residues in the kinase active site, leading to irreversible inhibition.

Epigenetic Targets: There is growing interest in developing small molecules that can modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) and methyltransferases. The structural features of this compound could be exploited to design novel inhibitors of these enzymes for the treatment of cancer and other diseases.

Neuropsychiatric Disorders: The central nervous system (CNS) is another promising area for the application of pyrimidine derivatives. nih.gov Research into the potential of this compound analogs to modulate neurotransmitter receptors or other CNS targets could lead to new treatments for conditions like depression, anxiety, and schizophrenia.

Infectious Diseases: The threat of antimicrobial resistance necessitates the discovery of new antibacterial and antiviral agents. gsconlinepress.comnih.gov The pyrimidine scaffold has a proven track record in this area, and future research will explore the potential of this compound derivatives against a range of pathogens.

A systematic exploration of these novel biological targets will be crucial for unlocking the full therapeutic potential of this compound class.

Development of Advanced Computational Models for Structure-Activity Relationship Prediction

In silico methods are becoming increasingly indispensable in modern drug discovery. mdpi.comscispace.comnih.gov For this compound, the development of advanced computational models will be critical for guiding the design of more potent and selective analogs.

Future research in this domain will concentrate on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust 3D-QSAR models will help to elucidate the key structural features of this compound derivatives that are responsible for their biological activity. mdpi.comnih.govnih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Molecular Docking and Dynamics Simulations: Molecular docking studies will be used to predict the binding modes of this compound derivatives to their biological targets. mdpi.comnih.govmdpi.com Molecular dynamics simulations will provide insights into the stability of the ligand-protein complexes and the dynamic interactions that govern binding affinity. nih.gov

Pharmacophore Modeling and Virtual Screening: Pharmacophore models will be generated based on the structures of known active compounds. mdpi.comscispace.comnih.gov These models will then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

The integration of these computational approaches will create a powerful feedback loop with synthetic chemistry, enabling a more rational and efficient drug design process.

Design of Next-Generation Functional Materials with Tunable Properties

Beyond its medicinal applications, the unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced functional materials. nih.gov The presence of the electron-rich pyrimidine ring and the electron-deficient ethynyl group can give rise to interesting photophysical and electronic properties.

Future research in materials science will likely explore:

Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound into organic semiconductor materials could lead to the development of new emitters for OLEDs with tunable colors and improved efficiencies.

Organic Photovoltaics (OPVs): The electron-accepting properties of the pyrimidine ring suggest that derivatives of this compound could be used as non-fullerene acceptors in organic solar cells.

Sensors: The ethynyl group can be functionalized with various recognition elements to create chemosensors for the detection of specific ions or molecules. The pyrimidine core can act as a signaling unit, producing a detectable change in fluorescence or color upon binding of the analyte.

Smart Materials: The responsive nature of the ethynyl group to external stimuli such as light, heat, or pH could be harnessed to create "smart" materials with switchable properties.

The exploration of these materials science applications represents a new and exciting frontier for this compound research, with the potential for significant technological impact.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 4-Ethynyl-6-methoxypyrimidine to maximize yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for ethynylation) and using catalysts like Pd/Cu for cross-coupling reactions. Monitor intermediates via TLC or HPLC to ensure stepwise progression. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity . Ethynyl group stability requires inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethynyl protons at δ 2.5–3.5 ppm; methoxy at δ 3.8–4.0 ppm) and aromatic pyrimidine signals .

- IR Spectroscopy : Identify ethynyl C≡C stretches (~2100 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment .

Q. What are the critical safety precautions when handling ethynyl-containing pyrimidine derivatives in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Ethynyl groups are reactive; store under inert gas to prevent decomposition .

- Follow H315/H319/H335 hazard protocols (skin/eye/respiratory irritation) and dispose of waste via approved chemical disposal services .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of pyrimidine derivatives across different experimental models?

- Methodological Answer :

- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control variables (pH, serum concentration) to minimize variability .

- Metabolic Profiling : Compare in vitro vs. in vivo metabolism using LC-MS to identify active metabolites or degradation products that alter bioactivity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .

Q. What computational approaches are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for target binding .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) and validate with mutagenesis studies .

- MD Simulations : Analyze binding stability (RMSD/RMSF metrics) over 100-ns trajectories to identify key residues for affinity optimization .

Q. How does the substitution pattern on the pyrimidine ring influence the compound's electronic properties and subsequent chemical reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Methoxy groups at C6 increase ring electron density, enhancing electrophilic substitution at C4. Ethynyl groups at C4 act as π-acceptors, stabilizing transition states in cross-coupling reactions .

- Hammett Studies : Quantify substituent effects (σ values) to correlate electronic parameters with reaction rates (e.g., Suzuki-Miyaura coupling efficiency) .

- X-Ray Crystallography : Resolve bond angles/distances to assess steric hindrance and planarity for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.